
Bis(trimethylsilyl) adipate
Übersicht
Beschreibung
Bis(trimethylsilyl) adipate is a useful research compound. Its molecular formula is C12H26O4Si2 and its molecular weight is 290.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidation of Alcohols : Bis(trimethylsilyl) peroxide has been utilized as an effective oxidant for alcohols in the presence of chromium(VI) or ruthenium(II) complexes, showing selective oxidation of primary alcohols over secondary ones (Kanemoto et al., 1988).
Silylation in Gas-Liquid Chromatography : When used for silylation in gas-liquid chromatography, bis(trimethylsilyl)acetamide allows direct injection of the pyridine solution containing the sample and silylating agent onto the column, enhancing the chromatographic analysis of lipolysates (Tallent & Kleiman, 1968).
Synthesis of Hydrolytically-Degradable Polymers : Bis(trimethylsilyl) adipate has been employed in the synthesis of poly(silyl ester)s through transsilylation polymerization. These polymers exhibit varying resistance to hydrolysis and alcoholysis based on their substituent nature (Gitto & Wooley, 1995).
Synthesis of Degradable Poly(silyl ester)s : Utilized in synthesizing polymers containing labile silyl ester bonds, this compound demonstrates alteration in degradation properties based on different silicon side chain substituents and backbone compositions (Weinberg, Gitto & Wooley, 1998).
Stabilizing High Voltage Lithium-Rich Oxide Cathodes : Bis(trimethylsilyl)carbodiimide, a derivative, stabilizes high voltage lithium-rich oxide cathodes, significantly enhancing their cycling stability in Li-based half cells or graphite-based full cells (Lan et al., 2019).
Vinyl Silane Synthesis : Bis(trimethylsilyl)chloromethane, undergoing rapid metalation, provides an effective method for generating vinyl silanes from various aldehydes, showcasing its utility in organic synthesis (McNulty & Das, 2008).
Electrolyte Additives for Lithium Ion Batteries : Bis(trimethylsilyl) 2-fluoromalonate derivatives have been investigated as electrolyte additives in lithium-ion batteries, showing promising results in maintaining the crystal structure of cathodes and enhancing capacity retention (Lyu et al., 2019).
Silylation Reactions : Bis(trimethylsilyl)acetamide is a highly reactive silyl donor, efficiently utilized in silyl-proton exchange reactions, protective silylation, and preparation of reactive intermediates (Klebe, Finkbeiner & White, 1966).
Safety and Hazards
The safety data sheet for “Bis(trimethylsilyl) adipate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Wirkmechanismus
Target of Action
Bis(trimethylsilyl) adipate is an organosilicon compound . It is primarily used as a chemical intermediate
Mode of Action
It has been found to react with certain compounds, forming complexes with s-block metals and undergoing reactions with bromobenzene . .
Biochemical Pathways
It has been used in the synthesis of certain compounds , suggesting it may play a role in synthetic biochemical pathways.
Result of Action
As a chemical intermediate, it is primarily used in the synthesis of other compounds
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it reacts slowly with moisture/water . Therefore, the presence of water can influence its stability and efficacy. Additionally, it should be stored in a cool place to maintain its stability .
Biochemische Analyse
Biochemical Properties
Bis(trimethylsilyl) adipate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used in silylation reactions, where it helps in the derivatization of hydroxyl groups to form trimethylsilyl ethers. This interaction is crucial for increasing the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry . The compound’s interactions with enzymes and proteins are primarily through the formation of trimethylsiloxy groups, which can modify the activity and stability of these biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form trimethylsiloxy groups can lead to changes in the activity of enzymes and proteins involved in these processes . Additionally, this compound can affect the stability and function of cellular membranes, potentially leading to alterations in cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of trimethylsiloxy groups. These groups can bind to hydroxyl groups on biomolecules, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain enzymes and proteins, leading to beneficial effects on cellular function . At high doses, this compound can have toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of fatty acids and other lipids. The compound interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds . These interactions can affect metabolic flux and the levels of metabolites in cells, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its chemical properties, such as its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . These localization patterns can affect the compound’s activity and function, particularly in terms of enzyme interactions and metabolic processes.
Eigenschaften
IUPAC Name |
bis(trimethylsilyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4Si2/c1-17(2,3)15-11(13)9-7-8-10-12(14)16-18(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGSOFSBBKDKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCCCC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066311 | |
| Record name | Bis(trimethylsilyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18105-31-2 | |
| Record name | 1,6-Bis(trimethylsilyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18105-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018105312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(trimethylsilyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bis(trimethylsilyl) adipate contribute to the synthesis of poly(silyl ester)s?
A1: this compound serves as a crucial monomer in the synthesis of poly(silyl ester)s. The research by [] demonstrates that it reacts with various 1,3-dichlorotetrasubstituted disiloxanes through a transsilylation polymerization process. [] This reaction leads to the formation of the desired poly(silyl ester) with the general structure [OCO(CH2)4COOSiR2-O-SiR2]n, where R can be methyl, isopropyl, or phenyl groups. []
Q2: How does the structure of the resulting poly(silyl ester) impact its properties?
A2: The research highlights a key finding: the nature of the R substituent on the silicon atom directly influences the polymer's susceptibility to hydrolysis and alcoholysis. [] This suggests that by carefully selecting different 1,3-dichlorotetrasubstituted disiloxanes (and thus varying the R group), researchers can fine-tune the degradation rates and stability of the resulting poly(silyl ester)s for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
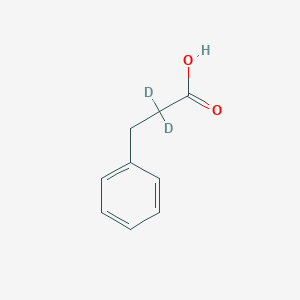
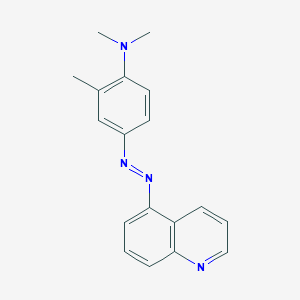
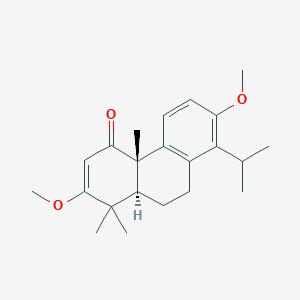

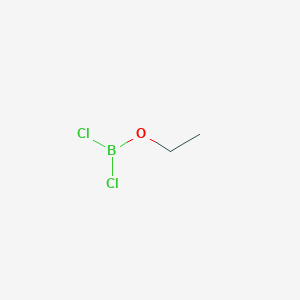
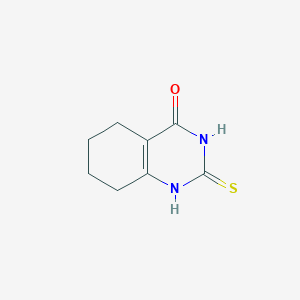

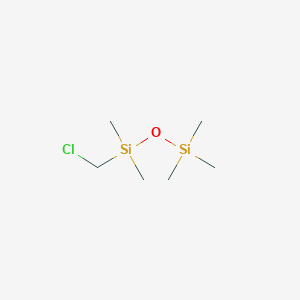

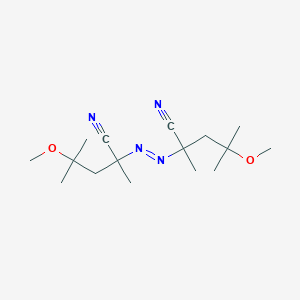

![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
